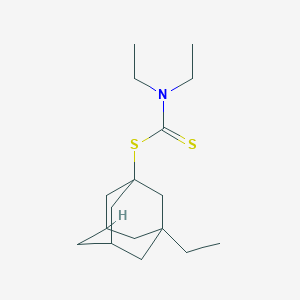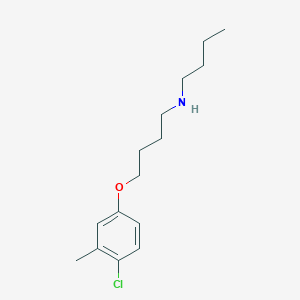
3-ethyl-1-adamantyl diethyldithiocarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-ethyl-1-adamantyl diethyldithiocarbamate (EtADTC) is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a dithiocarbamate derivative and is synthesized using a specific method. The purpose of
Wirkmechanismus
The mechanism of action of 3-ethyl-1-adamantyl diethyldithiocarbamate is not fully understood. However, it has been proposed that 3-ethyl-1-adamantyl diethyldithiocarbamate acts by inhibiting the activity of metalloenzymes, which are involved in various biological processes. It has also been suggested that 3-ethyl-1-adamantyl diethyldithiocarbamate may induce apoptosis in cancer cells by disrupting the redox balance.
Biochemical and Physiological Effects
3-ethyl-1-adamantyl diethyldithiocarbamate has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 3-ethyl-1-adamantyl diethyldithiocarbamate can inhibit the growth of cancer cells. It has also been shown to induce apoptosis in cancer cells. In addition, 3-ethyl-1-adamantyl diethyldithiocarbamate has been shown to have antioxidant properties and can scavenge free radicals. In animal studies, 3-ethyl-1-adamantyl diethyldithiocarbamate has been shown to have a protective effect against liver damage induced by toxic chemicals.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-ethyl-1-adamantyl diethyldithiocarbamate in lab experiments is its low toxicity. It has also been shown to be stable under various conditions, making it a suitable reagent for various experiments. However, one limitation of using 3-ethyl-1-adamantyl diethyldithiocarbamate is its limited solubility in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research on 3-ethyl-1-adamantyl diethyldithiocarbamate. One area of research is to investigate its potential as a treatment for cancer. Further studies are needed to determine the specific mechanisms by which 3-ethyl-1-adamantyl diethyldithiocarbamate inhibits the growth of cancer cells. Another area of research is to investigate its potential as a fungicide and insecticide in agriculture. In addition, more research is needed to explore its potential applications in environmental science, particularly in the removal of heavy metals from contaminated water.
Conclusion
In conclusion, 3-ethyl-1-adamantyl diethyldithiocarbamate is a compound that has potential applications in various fields, including medicine, agriculture, and environmental science. Its low toxicity and stability make it a suitable reagent for various lab experiments. Further research is needed to fully understand its mechanism of action and to explore its potential applications in different areas.
Synthesemethoden
3-ethyl-1-adamantyl diethyldithiocarbamate is synthesized by reacting 3-ethyl-1-adamantylamine with carbon disulfide followed by the addition of diethylamine. The reaction results in the formation of a yellow powder, which is purified using recrystallization.
Wissenschaftliche Forschungsanwendungen
3-ethyl-1-adamantyl diethyldithiocarbamate has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, 3-ethyl-1-adamantyl diethyldithiocarbamate has been shown to possess anticancer properties and is being investigated as a potential treatment for cancer. In agriculture, it has been used as a fungicide and insecticide. In environmental science, it has been used for the removal of heavy metals from contaminated water.
Eigenschaften
IUPAC Name |
(3-ethyl-1-adamantyl) N,N-diethylcarbamodithioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NS2/c1-4-16-8-13-7-14(9-16)11-17(10-13,12-16)20-15(19)18(5-2)6-3/h13-14H,4-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REKKKWNSYWZJCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CC3CC(C1)CC(C3)(C2)SC(=S)N(CC)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(4-ethoxyphenyl)(4-methoxyphenyl)methyl]-2-methoxybenzamide](/img/structure/B5198398.png)
![N-(3-chloro-4-methylphenyl)-3-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzamide](/img/structure/B5198404.png)
![3-(3,4-dimethoxyphenyl)-11-(1-naphthyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5198414.png)
![N-[1-(4-pyridinyl)ethyl]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide](/img/structure/B5198427.png)

![2-[3-[3-(acetylamino)-4-ethylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B5198438.png)

![4-[allyl(methylsulfonyl)amino]-N-(2-chlorobenzyl)benzamide](/img/structure/B5198448.png)

![2-bromo-7-phenyl-6,7,8,9-tetrahydrothieno[3,2-b]azocin-5(4H)-one](/img/structure/B5198471.png)
![N-(2-chlorophenyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B5198480.png)
![8-ethoxy-4,4-dimethyl-1-(methylthio)-4,5-dihydro[1,2]dithiolo[3,4-c]quinolin-2-ium chloride](/img/structure/B5198484.png)